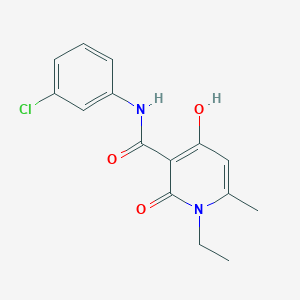

N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamid e

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide” is a compound that falls under the category of quinazolines . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This compound is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include being a light yellow solid with a melting point of 79–80 °C . The IR (KBr, cm −1) is 3442, 3057, 2917, 1700, 1643, 1571, 1472, 1387, 1059, 995, 874, 728 . The 1 H NMR (400 MHz, CDCl 3) is δ (ppm) 2.12 (s, 3H, CH 3), 2.67 (s, 3H, CH 3), 4.69 (d, J = 5.6 Hz, CH 2), 5.68 (s, 1H, CH), 7.26–7.31 (m, 2H, ArH), 7.34 (d, J = 6.8 Hz, 1H, ArH), 7.39 (t, J = 7.6 Hz, 2H, ArH), 14.54 (s, 1H, OH) . The HRMS calculated for C 15 H 15 NO 3 [M + ] is 257.1052 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The research into compounds similar to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide has shown potential antimicrobial activity. Studies have synthesized series of related compounds tested for in vitro antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. These compounds' structures were elucidated through IR, 1H NMR, 13C NMR, and Mass spectra, indicating their potential as antimicrobial agents Desai, Dodiya, & Shihora, 2011.

Anticonvulsant Properties

Another area of research has focused on the anticonvulsant properties of compounds structurally related to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide. The crystal structures of certain anticonvulsant enaminones have been determined, showcasing the importance of hydrogen bonding in their effectiveness. The studied compounds, including variations with different phenyl and pyridinyl groups, adopt specific conformations that may contribute to their anticonvulsant properties Kubicki, Bassyouni, & Codding, 2000.

Anti-Inflammatory Effects

Research has also explored the anti-inflammatory effects of related compounds, such as those acting on peripheral benzodiazepine receptors. Studies have demonstrated that certain ligands can inhibit oedema formation in mice, suggesting a potential mechanism for anti-inflammatory properties. These findings indicate the broader pharmacological potential of compounds within this chemical family, including N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide, in treating inflammation Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999.

Synthesis and Characterization

The synthesis and characterization of compounds similar to N-(3-chlorophenyl)(1-ethyl-4-hydroxy-6-methyl-2-oxo(3-hydropyridyl))carboxamide have been detailed in various studies. These compounds, including various hydroxy, methyl, and chloro substituents, have been synthesized and characterized through different analytical methods. Such research contributes to understanding the chemical properties and potential applications of these compounds in pharmaceutical and chemical research Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009.

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to interact with multiple targets. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s molecular weight (232666) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the compound could potentially exert a variety of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-1-ethyl-4-hydroxy-6-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-3-18-9(2)7-12(19)13(15(18)21)14(20)17-11-6-4-5-10(16)8-11/h4-8,19H,3H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUAJKZQRFCZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(=O)NC2=CC(=CC=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-1-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2898162.png)

![5-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2898164.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2898168.png)

![4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2898183.png)

![N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2898184.png)